![molecular formula C10H7F3N2O B2787885 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol CAS No. 1342026-72-5](/img/structure/B2787885.png)
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: is an intriguing compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is subsequently linked to a phenolic structure. This unique configuration endows the molecule with distinctive chemical properties that have garnered attention across various fields of research and industrial applications.
Mechanism of Action
Target of Action
The compound is a derivative of pyrazole and phenol, both of which have a wide range of biological activities and potential targets
Mode of Action
Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The trifluoromethyl group in the compound could potentially enhance its lipophilicity, thereby influencing its interaction with target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
Many pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the phenolic moiety. One common synthetic route begins with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole core. This intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the trifluoromethyl and phenolic functionalities. Reaction conditions often include the use of strong acids or bases, along with specific solvents like dichloromethane or acetonitrile to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow processes to ensure efficiency and consistency. Catalysts such as palladium on carbon (Pd/C) or organometallic reagents are employed to enhance reaction rates and yields. The use of automated reactors and purification systems, such as column chromatography or recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: is known to undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under acidic or basic conditions to yield corresponding quinones.
Reduction: : Reductive conditions, such as those involving sodium borohydride (NaBH4), can lead to the formation of dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidants: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reductants: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Grignard reagents, organolithium compounds
Major Products Formed
The major products formed depend on the reaction type:
Oxidation: : Quinones and related compounds.
Reduction: : Dihydro analogs.
Substitution: : Various substituted phenolic derivatives.
Scientific Research Applications
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: finds applications in several scientific domains:
Chemistry: : As a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : In biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: : Potential therapeutic uses, particularly in developing anti-inflammatory and anti-cancer drugs.
Industry: : Used in the manufacturing of specialty chemicals and advanced materials.
Comparison with Similar Compounds
When compared to other pyrazole and phenol derivatives, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. Similar compounds include:
3-(trifluoromethyl)phenol: : Lacks the pyrazole ring.
1H-pyrazol-1-ylphenol: : Lacks the trifluoromethyl group.
3-[3-(methyl)-1H-pyrazol-1-yl]phenol: : Has a methyl group instead of a trifluoromethyl group.
This compound .
Hope this article provides the comprehensive details you needed
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-4-5-15(14-9)7-2-1-3-8(16)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDGJEBUKAOQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342026-72-5 |
Source


|
| Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
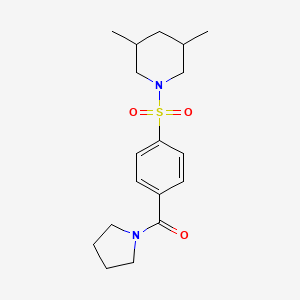
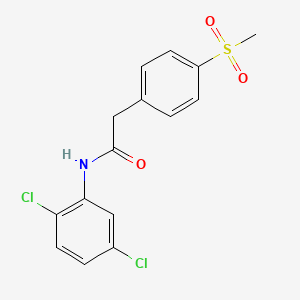

![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)
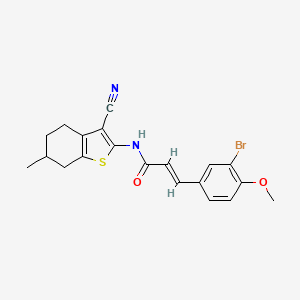
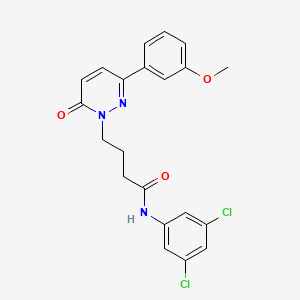
![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)
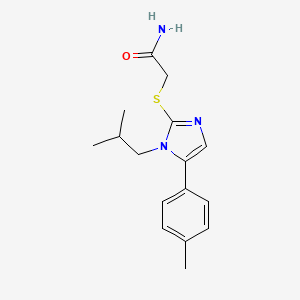
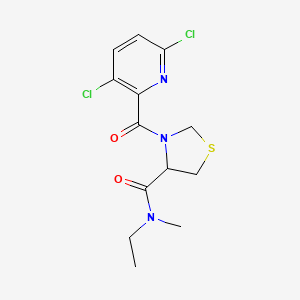
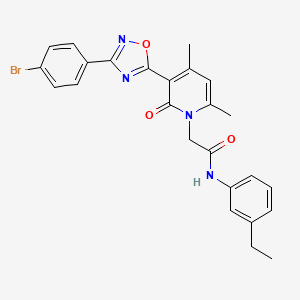
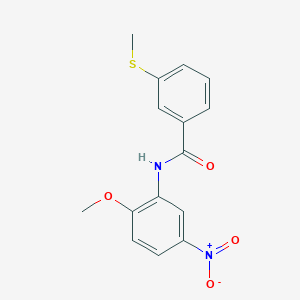
![N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B2787821.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole](/img/structure/B2787822.png)

